molecular formula C13H17NO2S B2893402 2-Ethoxy-4-(1-pyrrolidinylcarbothioyl)phenol CAS No. 444150-37-2

2-Ethoxy-4-(1-pyrrolidinylcarbothioyl)phenol

Cat. No.: B2893402
CAS No.: 444150-37-2
M. Wt: 251.34
InChI Key: MKGQMBWEVSVOJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-4-(1-pyrrolidinylcarbothioyl)phenol is a useful research compound. Its molecular formula is C13H17NO2S and its molecular weight is 251.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The exploration of synthetic routes and the chemical behavior of compounds related to 2-Ethoxy-4-(1-pyrrolidinylcarbothioyl)phenol is a significant area of interest. For example, the development of phosphine-catalyzed [4 + 2] annulation methods offers a pathway to highly functionalized tetrahydropyridines, indicating the versatility of related compounds in synthetic chemistry (Zhu, Lan, & Kwon, 2003). This reflects the broader interest in creating complex molecular architectures from simpler precursors, highlighting the synthetic potential of compounds like this compound.

Quantum Mechanical and Spectroscopic Studies

The molecular structure and electronic characteristics of compounds structurally related to this compound have been studied extensively. For instance, quantum mechanical and spectroscopic analyses, including FT-IR, FT-Raman, and UV-Vis studies, have been applied to understand their molecular properties and behavior (Hajam, Saleem, Ali Padhusha, & Ameen, 2021). These studies offer insights into the vibrational frequencies, electronic transitions, and non-linear optical (NLO) behaviors of such compounds, underpinning their potential applications in materials science and molecular electronics.

Antioxidant Activity and Molecular Docking Studies

The investigation into the antioxidant activities of phenolic compounds reveals the importance of functional groups, such as methoxy, phenolic hydroxyl, and carboxylic acid, in enhancing their antioxidant efficacy. Research indicates that these functional groups significantly contribute to the antioxidant properties, which can be correlated with the molecular structure of related compounds (Chen, Yang, Ma, Li, Shahzad, & Kim, 2020). Additionally, molecular docking studies have been employed to understand the interactions between such compounds and biological targets, suggesting potential therapeutic applications.

Applications in Material Science

The development and characterization of new materials also constitute an important research area. For example, the synthesis of novel conjugated polyelectrolytes based on the structural framework similar to this compound demonstrates the application of such compounds in the fabrication of polymer solar cells, highlighting their role as effective electron transport layers (Hu, Wu, Li, Hu, Zhang, Chen, & Chen, 2015).

Environmental and Biochemical Studies

The environmental and biochemical impacts of related compounds have also been assessed, with studies focusing on the toxicity of pyriproxyfen, a pyridine-based pesticide, in vertebrate models. Such research is crucial for understanding the ecological and health implications of chemical compounds used in agriculture and pest control (Maharajan, Muthulakshmi, Nataraj, Ramesh, & Kadirvelu, 2018).

Properties

IUPAC Name

(3-ethoxy-4-hydroxyphenyl)-pyrrolidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-2-16-12-9-10(5-6-11(12)15)13(17)14-7-3-4-8-14/h5-6,9,15H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGQMBWEVSVOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200749
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.